

Spectroscopic and Structural Elucidation of N-methoxyphthalimide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-methoxyphthalimide**

Cat. No.: **B154218**

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **N-methoxyphthalimide** (CAS RN: 1914-20-1), a significant chemical intermediate. The guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. We will delve into the core analytical techniques used for its characterization, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The underlying principles of experimental choices and data interpretation are explained to provide a deeper understanding of the molecule's structural features.

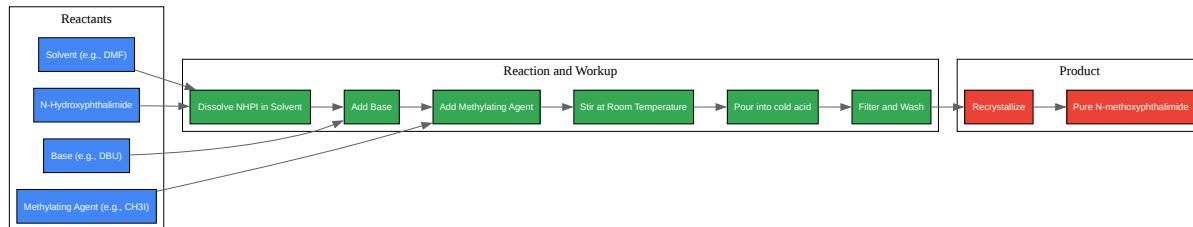
Introduction to N-methoxyphthalimide

N-methoxyphthalimide, with the systematic IUPAC name 2-methoxyisoindole-1,3-dione, belongs to the class of N-alkoxyphthalimides. These compounds are notable for their utility as precursors to O-substituted hydroxylamines and as versatile intermediates in organic synthesis. [1] The introduction of the methoxy group on the nitrogen atom of the phthalimide scaffold imparts unique reactivity, making it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and functional materials.[2][3][4][5] Accurate characterization of **N-methoxyphthalimide** is paramount for its effective use, ensuring purity and confirming its chemical identity.

Below is a diagram illustrating the molecular structure of **N-methoxyphthalimide**.

Caption: Molecular structure of **N-methoxyphthalimide**.

Synthesis of N-methoxyphthalimide


A general and efficient method for the synthesis of N-alkoxyphthalimides involves the reaction of N-hydroxyphthalimide with an appropriate alkyl halide in the presence of a base.[1] For **N-methoxyphthalimide**, this would typically involve the methylation of N-hydroxyphthalimide.

Experimental Protocol

A common synthetic procedure is as follows:

- To a stirred solution of N-hydroxyphthalimide in a suitable solvent such as dimethylformamide (DMF), a base is added. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be an effective base for this transformation, leading to high yields and clean reactions.[1]
- A methylating agent, such as methyl iodide or dimethyl sulfate, is then added dropwise to the reaction mixture at room temperature.
- The reaction is stirred for a specified period until completion, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is poured into a cold dilute acid solution (e.g., 1N HCl) to precipitate the product.
- The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to afford pure **N-methoxyphthalimide**.

This synthetic approach is depicted in the workflow diagram below.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **N-methoxyphthalimide**.

Spectroscopic Data

The following sections detail the available spectroscopic data for **N-methoxyphthalimide**, which are crucial for its unambiguous identification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Table 1: Mass Spectrometry Data for **N-methoxyphthalimide**

Parameter	Value	Source
Molecular Formula	C ₉ H ₇ NO ₃	[6]
Molecular Weight	177.16 g/mol	[6]
Monoisotopic Mass	177.042593085 Da	[6]

A plausible fragmentation pathway for **N-methoxyphthalimide** in an electron ionization (EI) mass spectrometer is initiated by the cleavage of the N-O bond, which is relatively weak. This would lead to the formation of a methoxy radical ($\bullet\text{OCH}_3$) and a phthalimide radical cation, or cleavage to form a methoxy cation and a phthalimide radical. Further fragmentation of the phthalimide ring can also occur.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest literature search, detailed and verified ^1H and ^{13}C NMR spectroscopic data for **N-methoxyphthalimide** are not readily available in publicly accessible databases. While the synthesis of N-alkoxyphthalimides is well-documented, specific spectral assignments for the methoxy derivative are not consistently reported in these sources.

For comparison, the related compound N-methoxymethylphthalimide, an isomer, has reported ^1H NMR signals at approximately 3.41 ppm (singlet, 3H, OMe), 5.09 ppm (singlet, 2H, NCH_2OMe), and in the aromatic region between 7.7-8.0 ppm (multiplet, 4H).[7] The ^{13}C NMR spectrum of this isomer shows signals at 167.3 ppm (C=O), 134.4 ppm (CH ar.), 132.1 ppm (Cq), 123.6 ppm (CH ar.), 68.6 ppm (NCH₂), and 57.3 ppm (OMe).[7] It is important to note that these values are for an isomer and would differ for **N-methoxyphthalimide**.

Infrared (IR) Spectroscopy

Similar to the NMR data, a detailed and assigned IR spectrum for **N-methoxyphthalimide** is not widely available in public spectral databases. However, based on its structure, the following characteristic absorption bands can be predicted:

- C=O Stretching: Two strong absorption bands are expected for the symmetric and asymmetric stretching of the imide carbonyl groups, typically in the range of 1700-1800 cm^{-1} .
- C-N Stretching: A band corresponding to the stretching of the C-N bond is expected, usually in the region of 1300-1400 cm^{-1} .
- C-O Stretching: The stretching vibration of the C-O bond of the methoxy group should appear in the fingerprint region, typically around 1000-1200 cm^{-1} .

- Aromatic C-H Stretching: Absorption bands for the aromatic C-H stretching are expected just above 3000 cm^{-1} .
- Aromatic C=C Bending: Characteristic bands for the aromatic ring are expected in the 1400-1600 cm^{-1} region.

Structural Confirmation

The crystal structure of **N-methoxyphthalimide** has been determined by X-ray crystallography, providing definitive proof of its connectivity and conformation in the solid state.^[6] This structural data can be accessed through the Crystallography Open Database (COD) under the deposition number 2240172.^[6]

Conclusion

N-methoxyphthalimide is a valuable synthetic intermediate. While its synthesis and general properties are understood, a comprehensive and publicly available set of its NMR and IR spectroscopic data is currently lacking in the reviewed literature and databases. The available mass spectrometry data confirms its molecular weight. For researchers working with this compound, it is recommended to acquire and report this spectroscopic data to contribute to the broader scientific knowledge base.

References

- Kim, J. N., Kim, K. M., & Ryu, E. K. (1992). Improved synthesis of N-alkoxyphthalimides.
- PubChem. (n.d.). **N-methoxyphthalimide**. National Center for Biotechnology Information.
- Li, J., & Li, X. (2021). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. *RSC Advances*, 11(13), 7485-7489.
- Semantic Scholar. (2021). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction.
- ACS Publications. (2024). N-Alkoxyphthalimides as Nitrogen Electrophiles to Construct C–N Bonds via Reductive Cross-Coupling. *The Journal of Organic Chemistry*.
- ResearchGate. (n.d.). N-alkoxyphthalimides from nature sources.
- Goulart, M. O. F., & Schäfer, H. J. (1998). Diastereomeric Amides Derived from Malonic Acid: the Role of Chiral Auxiliaries and of the Nature of Co-Acids in the Mixed Kolbe Electrolysis. *Journal of the Brazilian Chemical Society*, 9(2), 153-160.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. N-methoxyphthalimide | C9H7NO3 | CID 278066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of N-methoxyphthalimide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b154218#spectroscopic-data-for-n-methoxyphthalimide-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com